molecular formula C21H18N8O B254964 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile

5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile

Numéro de catalogue B254964
Poids moléculaire: 398.4 g/mol
Clé InChI: NFLMKWUCIZFUHY-XSFVSMFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the pyrazine family and is known to exhibit various biochemical and physiological effects. In

Mécanisme D'action

The mechanism of action of 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile involves the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile in lab experiments include its ability to induce apoptosis in cancer cells and reduce inflammation and oxidative stress. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Orientations Futures

There are several future directions for the research of 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile. These include the development of novel analogs with improved efficacy and safety profiles, the investigation of the compound's potential in the treatment of other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Conclusion
In conclusion, 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile is a compound with significant potential in scientific research. This compound has shown promise in the treatment of various diseases and has various biochemical and physiological effects. However, further research is needed to determine its safety and efficacy, and to develop novel analogs with improved properties.

Méthodes De Synthèse

The synthesis of 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile involves the reaction of 1-ethyl-1,3-dihydro-2H-benzimidazole-2-thione with 2,3-dichloro-6-(4-morpholinyl) pyrazine in the presence of potassium carbonate. This reaction results in the formation of the desired compound with a yield of 65%.

Applications De Recherche Scientifique

The scientific research application of 5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile is vast and varied. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Propriétés

Nom du produit

5-[cyano(1-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]-6-(4-morpholinyl)-2,3-pyrazinedicarbonitrile

Formule moléculaire

C21H18N8O

Poids moléculaire

398.4 g/mol

Nom IUPAC

5-[(Z)-cyano-(3-ethyl-1H-benzimidazol-2-ylidene)methyl]-6-morpholin-4-ylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C21H18N8O/c1-2-29-18-6-4-3-5-15(18)26-20(29)14(11-22)19-21(28-7-9-30-10-8-28)27-17(13-24)16(12-23)25-19/h3-6,26H,2,7-10H2,1H3/b20-14+

Clé InChI

NFLMKWUCIZFUHY-XSFVSMFZSA-N

SMILES isomérique

CCN\1C2=CC=CC=C2N/C1=C(/C#N)\C3=NC(=C(N=C3N4CCOCC4)C#N)C#N

SMILES

CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCOCC4)C#N)C#N

SMILES canonique

CCN1C2=CC=CC=C2NC1=C(C#N)C3=NC(=C(N=C3N4CCOCC4)C#N)C#N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.